NY-ESO-1 vs. MAGE-A3: A 25-Fold Superior Induction of Functional IFN-γ Response
In a direct head-to-head comparison using an E2 nanoparticle delivery system in HLA-A2 transgenic mice, the NY-ESO-1 epitope (SLLMWITQV) induced a 25-fold increase in antigen-specific IFN-γ secretion over baseline, while the MAGE-A3 epitope (FLWGPRALV) induced only a 6-fold increase [1]. This demonstrates that the NY-ESO-1 peptide is a significantly more potent immunogen in this system.
| Evidence Dimension | IFN-γ secretion (fold increase over baseline) |
|---|---|
| Target Compound Data | 25-fold increase |
| Comparator Or Baseline | MAGE-A3 peptide: 6-fold increase |
| Quantified Difference | 4.2-fold higher for NY-ESO-1 |
| Conditions | HLA-A2 transgenic mice immunized with E2 nanoparticles delivering peptide + CpG adjuvant |
Why This Matters
For researchers developing potent cancer vaccines, this data justifies the preferential selection of NY-ESO-1 over MAGE-A3 to maximize the magnitude of the cellular immune response.
- [1] Neek, M., Tucker, J. A., Kim, T. I., Molino, N. M., Nelson, E. L., & Wang, S. W. (2018). Co-delivery of human cancer-testis antigens with adjuvant in protein nanoparticles induces higher cell-mediated immune responses. Biomaterials, 156, 194-203. View Source
